![molecular formula C12H8F3NO B14183026 3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal CAS No. 923293-07-6](/img/structure/B14183026.png)
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(Trifluoromethyl)-1H-indol-3-yl]prop-2-enal is a chemical compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactive properties. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, making it a valuable entity in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal typically involves the trifluoromethylation of indoles. One efficient method is the metal-free oxidative trifluoromethylation using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole at the C2 position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated indole derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions .
Scientific Research Applications
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential bioactive properties, including antiviral, anticancer, and anti-inflammatory activities.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of new materials with improved properties such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylindoles: Compounds with similar structures but different positions of the trifluoromethyl group.
Trifluoromethylated Aromatics: Compounds like trifluoromethylbenzene and trifluoromethylphenol.
Uniqueness
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal is unique due to the specific positioning of the trifluoromethyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
923293-07-6 |
|---|---|
Molecular Formula |
C12H8F3NO |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-3-4-10-8(2-1-5-17)7-16-11(10)6-9/h1-7,16H |
InChI Key |
SUJOORTUUIBBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


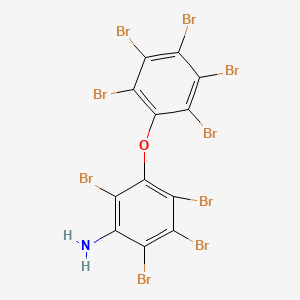
![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)
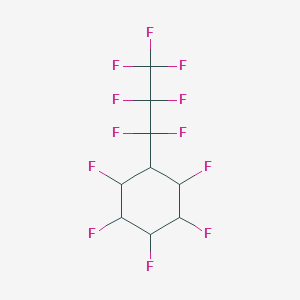
![5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile](/img/structure/B14182966.png)

![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)

![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
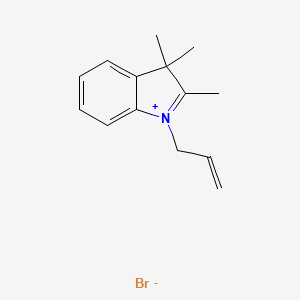
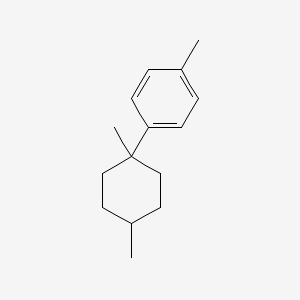
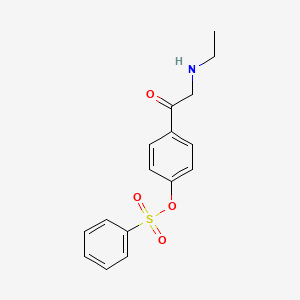
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
